![molecular formula C24H25N3O4 B7719265 N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide CAS No. 5270-11-1](/img/structure/B7719265.png)
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide
Übersicht
Beschreibung
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide, also known as CXB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CXB belongs to the class of N-acylhydrazone derivatives, which have been shown to possess anti-inflammatory, analgesic, and antitumor properties.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide is not fully understood, but it is thought to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. PPARγ is a nuclear receptor that is involved in the regulation of gene expression and has been shown to have anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to have anti-inflammatory and analgesic effects in animal models. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide has also been shown to have antitumor effects in various cancer cell lines. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide is that it has been extensively studied and has been shown to possess a wide range of therapeutic properties. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide is also relatively easy to synthesize and has a high yield. One limitation of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential. Another limitation of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide is that it may have off-target effects, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide. One direction is to further elucidate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential use in the treatment of neurodegenerative diseases. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide may also have applications in the treatment of other diseases, such as inflammation-related disorders and cancer. Further studies are needed to fully understand the potential of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide as a therapeutic agent.
Synthesemethoden
The synthesis of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide involves the reaction of 2-hydroxy-6-methylquinoline-3-carbaldehyde with cyclohexylamine in the presence of acetic acid. The resulting product is then reacted with 4-nitrobenzoyl chloride to obtain N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide. The yield of N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide is approximately 65%, and the purity can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been shown to possess a wide range of therapeutic properties, including anti-inflammatory, analgesic, and antitumor effects. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation-related disorders. N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-nitrobenzamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-16-7-12-22-18(13-16)14-19(23(28)25-22)15-26(20-5-3-2-4-6-20)24(29)17-8-10-21(11-9-17)27(30)31/h7-14,20H,2-6,15H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUZLIJMYHAQPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365859 | |
Record name | STK570522 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-4-nitrobenzamide | |
CAS RN |
5270-11-1 | |
Record name | STK570522 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.